

# Safety and Handling of Cisapride-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for **Cisapride-13C,d3**, a labeled form of Cisapride used as a serotonin 5-HT4 receptor agonist and a gastroprokinetic agent. The information presented here is crucial for ensuring safe laboratory practices and minimizing potential risks associated with the handling and use of this compound.

## **Chemical and Physical Properties**

**Cisapride-13C,d3** is an isotopically labeled version of Cisapride. The primary difference is the inclusion of a Carbon-13 atom and three deuterium atoms in the methoxy group, resulting in a higher molecular weight compared to the unlabeled compound.[1] This labeling is instrumental in various analytical and research applications, particularly in metabolic and pharmacokinetic studies.



| Property          | Value                                                                                                                              | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 4-amino-5-chloro-N- [(3S,4R)-1-[3-(4- fluorophenoxy)propyl]-3- methoxypiperidin-4-yl]-2- (trideuterio(13C)methoxy)benz amide       | [1]       |
| Molecular Formula | C2213CH26D3CIFN3O4                                                                                                                 | [1]       |
| Molecular Weight  | 469.96 g/mol                                                                                                                       | [1]       |
| CAS Number        | 1285970-69-5                                                                                                                       | [1]       |
| Appearance        | White to off-white powdered solid                                                                                                  | _         |
| Odor              | Odorless                                                                                                                           |           |
| Melting Point     | 109.8°C (229.6°F) (for monohydrate)                                                                                                |           |
| Solubility        | Freely soluble in dimethylformamide, soluble in methylene chloride; sparingly soluble in methanol, practically insoluble in water. |           |

### **Hazard Identification and Toxicology**

While specific toxicological data for **Cisapride-13C,d3** is not extensively documented, the toxicological profile of the parent compound, Cisapride, serves as the primary reference. The isotopic labeling is not expected to alter the chemical's inherent toxicological properties.

#### Acute Health Effects:

- Eye Contact: Causes serious eye damage and burns.
- Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.



- Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.
- Ingestion: May be harmful if swallowed.

#### Chronic Health Effects:

- Repeated or prolonged exposure may cause damage to the blood, kidneys, liver, and heart.
- Long-term exposure to high dust concentrations may lead to changes in lung function.

Toxicological Data (Cisapride Monohydrate):

| Test             | Species    | Dose         | Reference |
|------------------|------------|--------------|-----------|
| Oral LD50        | Rat        | 4166 mg/kg   |           |
| Oral LD50        | Mouse      | 8715 mg/kg   | -         |
| Intravenous TDLo | Dog        | 0.1 mg/kg    | -         |
| Intravenous TDLo | Guinea pig | 0.1285 mg/kg | -         |

#### Carcinogenicity and Teratogenicity:

- In a 25-month oral carcinogenicity study in rats and a 19-month study in mice, Cisapride did not show tumorigenic effects at doses up to 80 mg/kg/day.
- Oral teratology studies in rats and rabbits showed no evidence of teratogenic potential.
   However, embryotoxic and fetotoxic effects were observed at high doses.

## **Handling and Personal Protective Equipment (PPE)**

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

#### **Engineering Controls:**

Work in a well-ventilated area.



• Use appropriate exhaust ventilation at places where dust is formed.

#### Personal Protective Equipment:

| PPE                    | Specification                                                                                                                               | Reference |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Eye/Face Protection    | Use a face shield and safety glasses tested and approved under government standards such as NIOSH (US) or EN 166(EU).                       |           |
| Skin Protection        | Handle with gloves. The quality of the protective gloves resistant to chemicals must be chosen as a function of the specific working place. |           |
| Respiratory Protection | Not required for normal handling. In case of dust formation, a dust respirator should be used.                                              |           |
| Body Protection        | Wear appropriate protective clothing.                                                                                                       | -         |

### Hygiene Measures:

- Wash hands before breaks and at the end of the workday.
- Avoid contact with skin, eyes, and clothing.
- Do not breathe dust.

### **First Aid Measures**

In case of exposure, follow these first aid procedures and seek medical attention.



| Exposure Route | First Aid Procedure                                                                                                                                              | Reference |
|----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Inhalation     | Move the person into fresh air.  If not breathing, give artificial respiration. Consult a physician.                                                             |           |
| Skin Contact   | Wash off with soap and plenty of water. Get medical attention if irritation develops.                                                                            | _         |
| Eye Contact    | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |           |
| Ingestion      | Do NOT induce vomiting.  Never give anything by mouth to an unconscious person.  Rinse mouth with water.  Consult a physician.                                   |           |

### **Storage and Disposal**

### Storage:

- Store in a cool, dry, and well-ventilated place.
- Keep the container tightly closed.

### Disposal:

- Dispose of surplus and non-recyclable solutions to a licensed disposal company.
- Do not let the product enter drains.
- Dispose of contaminated packaging as unused product.



• All waste must be handled in accordance with local, state, and federal regulations.

### **Experimental Workflow and Signaling Pathway**

The following diagrams illustrate a general experimental workflow for handling **Cisapride-13C,d3** and the known signaling pathway of its parent compound.



# Preparation Material Acquisition & Verification of Purity Weighing in a Vented Enclosure Solution Preparation (e.g., in DMSO) In Vivo Administration Cell/Tissue Culture Treatment (Animal Models) Sample Collection (e.g., Plasma, Tissue) Analytical Measurement (e.g., LC-MS/MS) Post-Experiment Decontamination of Work Surfaces Waste Segregation & Disposal

#### General Experimental Workflow for Cisapride-13C,d3

Click to download full resolution via product page

Caption: A typical workflow for experiments involving **Cisapride-13C,d3**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cisapride-13C,d3 | CAS 1285970-69-5 | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Safety and Handling of Cisapride-13C,d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562527#safety-and-handling-guidelines-forcisapride-13c-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com